4-amino-5-nitronicotinamide chemical structure and physicochemical properties
4-amino-5-nitronicotinamide chemical structure and physicochemical properties
Title: 4-Amino-5-Nitronicotinamide: Structural Dynamics, Physicochemical Properties, and Synthetic Applications
Executive Summary
4-Amino-5-nitronicotinamide (CAS: 911461-18-2) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical intermediate in advanced organic synthesis and medicinal chemistry [1]. Characterized by a dense array of functional groups—an amino group, a nitro group, and a carboxamide moiety—arranged on a pyridine core, this compound presents unique regiochemical challenges and opportunities. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its utility as a building block for novel therapeutics targeting NAD+-dependent pathways.
Physicochemical and Structural Profiling
The molecular architecture of 4-amino-5-nitronicotinamide is defined by a strong "push-pull" electronic system. The 4-amino group acts as an electron donor via resonance, while the 5-nitro and 3-carboxamide groups, along with the pyridine nitrogen, act as potent electron-withdrawing vectors. This high degree of polarization significantly impacts the molecule's solubility, reactivity, and capacity for complex inter- and intra-molecular hydrogen bonding.
Table 1: Quantitative Physicochemical and Structural Properties
| Property | Quantitative Value / Descriptor |
| CAS Number | 911461-18-2 |
| Molecular Formula | C6H6N4O3 |
| Molecular Weight | 182.14 g/mol |
| IUPAC Nomenclature | 4-amino-5-nitropyridine-3-carboxamide |
| SMILES String | C1=C(C(=C(C=N1)[O-])N)C(=O)N |
| Hydrogen Bond Donors | 2 (Amino, Carboxamide) |
| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Pyridine N, Carbonyl O) |
Regiochemically Targeted Synthesis
The direct nitration of 4-aminonicotinamide is notoriously difficult due to the susceptibility of the free amino group to oxidation and the potential for non-selective electrophilic aromatic substitution [2]. To circumvent this, a convergent synthetic route starting from 4-hydroxy-5-nitronicotinic acid is highly preferred. This route leverages a dual chlorination followed by a tandem amidation and Nucleophilic Aromatic Substitution (SNAr) [3].
Caption: Synthetic workflow for 4-amino-5-nitronicotinamide via tandem amidation and SNAr.
Step-by-Step Experimental Protocol
Step 1: Chlorination of 4-Hydroxy-5-nitronicotinic acid
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Procedure: Suspend 4-hydroxy-5-nitronicotinic acid (1.0 eq) in neat phosphorus oxychloride (POCl3, 10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (105°C) for 4 hours under an inert argon atmosphere.
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Causality & Validation: DMF catalyzes the formation of the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of both the carboxylic acid and the pyridone tautomer into chlorides [3]. The reaction is self-validating: the initial opaque suspension will transition to a clear, homogeneous dark solution as the highly soluble 4-chloro-5-nitronicotinoyl chloride forms. Progress can be monitored via TLC by quenching a micro-aliquot in methanol to observe the stable methyl ester derivative.
Step 2: Tandem Amidation and Amination (SNAr)
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Procedure: Concentrate the reaction mixture under reduced pressure to remove excess POCl3. Dissolve the crude residue in anhydrous tetrahydrofuran (THF) and cool to 0°C. Slowly add the solution dropwise to a vigorously stirred solution of aqueous ammonium hydroxide (28% NH3) maintained below 5°C. Stir for 2 hours, allowing the mixture to slowly warm to room temperature.
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Causality & Validation: Temperature control is critical to prevent exothermic degradation during the initial, highly vigorous amidation of the acid chloride. Once the amide is formed, the SNAr displacement of the 4-chloro group by ammonia occurs. This displacement is thermodynamically driven by the intense electron-withdrawing effect of the adjacent 5-nitro group and the pyridine nitrogen [4]. Validation is achieved visually via the precipitation of the yellow product alongside ammonium chloride salts, which can subsequently be washed away with cold water during filtration.
Applications in Drug Discovery: NAD+ Pathway Modulation
The nicotinamide pharmacophore is a privileged structure in medicinal chemistry, frequently utilized to mimic endogenous NAD+ in the binding pockets of critical enzymes such as Poly (ADP-ribose) polymerase 1 (PARP1) and CD38 [2]. 4-Amino-5-nitronicotinamide is particularly valuable because the 4-amino and 5-nitro groups provide unique steric bulk and electronic properties that can enhance binding affinity and selectivity over standard nicotinamide.
Caption: Hypothetical PARP1 inhibition pathway by 4-amino-5-nitronicotinamide.
Analytical Characterization
To ensure the integrity of the synthesized 4-amino-5-nitronicotinamide, rigorous analytical characterization is required. The following table summarizes the expected quantitative signatures for this compound.
Table 2: Expected Analytical Characterization Data
| Analytical Method | Expected Quantitative Signatures |
| 1H NMR (DMSO-d6) | δ 9.05 (s, 1H, Ar-H), 8.80 (s, 1H, Ar-H), 8.40 (br s, 2H, NH2), 8.10/7.80 (br s, 2H, CONH2) |
| 13C NMR (DMSO-d6) | δ 166.5 (C=O), 154.2 (C-NH2), 150.1 (Ar-C), 145.3 (Ar-C), 130.4 (C-NO2), 115.2 (Ar-C) |
| Mass Spectrometry (ESI+) | m/z calculated for C6H7N4O3 [M+H]+: 183.05; Found: 183.1 |
| IR Spectroscopy (KBr) | 3450, 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O amide I), 1530, 1350 cm⁻¹ (NO2 stretch) |
References
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Morisawa, Y., et al. "Synthesis and Anticoccidial Activity of 5-Nitronicotinamide and Its Analogues." Journal of Medicinal Chemistry, ACS Publications, 1977. Available at: [Link]
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Gudmundsson, K. S., et al. "2-Phenylimidazopyridines, a New Series of Golgi Compounds with Potent Antiviral Activity." Journal of Medicinal Chemistry, ACS Publications, 2007. Available at: [Link]
